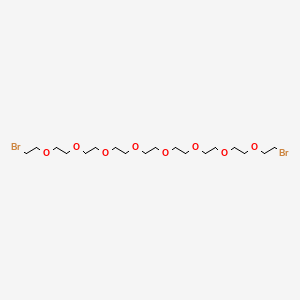
5-nitro-1,1-dioxo-2-methyl-1,2-benzisothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a nitro group at the 5-position and a methyl group at the 2-position. The presence of the 1,1-dioxide group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the nitration of 2-methylbenzo[d]isothiazol-3(2H)-one followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the 1,1-dioxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its biological activity.
類似化合物との比較
2-Methyl-5-nitrobenzothiazole: Similar in structure but lacks the 1,1-dioxide group.
5-Nitroisothiazole: Contains a nitro group but differs in the position and presence of other substituents.
Benzothiazole: Lacks the nitro and methyl groups, and the 1,1-dioxide group.
Uniqueness: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the nitro and 1,1-dioxide groups, which impart distinct chemical and biological properties
特性
分子式 |
C8H6N2O5S |
|---|---|
分子量 |
242.21 g/mol |
IUPAC名 |
2-methyl-5-nitro-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6N2O5S/c1-9-8(11)6-4-5(10(12)13)2-3-7(6)16(9,14)15/h2-4H,1H3 |
InChIキー |
DISOWQUNWQNKNX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
